molecular formula C21H24N2O4 B2558366 N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide CAS No. 941918-74-7

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B2558366
CAS No.: 941918-74-7
M. Wt: 368.433
InChI Key: RSJFZNOBFRYKDD-UHFFFAOYSA-N
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Description

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a piperidinyl group and methoxyphenyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 3-methoxy-4-(2-oxopiperidin-1-yl)aniline with 4-methoxyphenylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the acetamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.

    Reduction: The carbonyl group in the piperidinyl ring can be reduced to form alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield phenolic derivatives, while reduction of the carbonyl group would yield alcohol derivatives.

Scientific Research Applications

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-26-17-9-6-15(7-10-17)13-20(24)22-16-8-11-18(19(14-16)27-2)23-12-4-3-5-21(23)25/h6-11,14H,3-5,12-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJFZNOBFRYKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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